6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine
Overview
Description
6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol This compound is characterized by the presence of a pyridazine ring substituted with a 3-methyloxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine typically involves the reaction of 3-methyloxetanemethanol with a pyridazine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-Methyloxetan-3-yl)methoxy]pyridazine
- 6-[(3-Methyloxetan-3-yl)methoxy]pyrimidine
- 6-[(3-Methyloxetan-3-yl)methoxy]pyrazine
Uniqueness
6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a 3-methyloxetane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(4-13-5-9)6-14-8-3-2-7(10)11-12-8/h2-3H,4-6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTVKFIFJPTVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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